molecular formula C20H24ClN3O3S B299222 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide

货号 B299222
分子量: 421.9 g/mol
InChI 键: NFHRMICEBFKJKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide, commonly known as BAY 38-7271, is a selective and potent antagonist of the dopamine D3 receptor. It was first synthesized in 1998 by researchers at Bayer AG, Germany. Since then, BAY 38-7271 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用机制

BAY 38-7271 selectively blocks the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is mainly expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. By blocking the dopamine D3 receptor, BAY 38-7271 modulates these pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
BAY 38-7271 has been shown to modulate various biochemical and physiological effects in preclinical studies. It has been found to reduce drug-seeking behavior in animal models of addiction, improve cognitive function in animal models of schizophrenia, and reduce motor symptoms in animal models of Parkinson's disease.

实验室实验的优点和局限性

One of the advantages of BAY 38-7271 is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor subtype. However, one of the limitations of BAY 38-7271 is its relatively low potency compared to other dopamine receptor antagonists, which may limit its effectiveness in certain applications.

未来方向

There are several potential future directions for research on BAY 38-7271. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. Another direction is to develop more potent derivatives of BAY 38-7271 that may have improved efficacy and selectivity. Additionally, further studies are needed to elucidate the exact mechanisms of action of BAY 38-7271 and its effects on other neurotransmitter systems.

合成方法

The synthesis of BAY 38-7271 involves the reaction of 2-chlorobenzylamine with 1-(2-oxoethyl)piperazine to form N-(2-chlorobenzyl)-1-(2-oxoethyl)piperazine. This intermediate is then reacted with methanesulfonyl chloride to obtain BAY 38-7271.

科学研究应用

BAY 38-7271 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. It has been found to selectively block the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.

属性

产品名称

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide

分子式

C20H24ClN3O3S

分子量

421.9 g/mol

IUPAC 名称

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C20H24ClN3O3S/c1-28(26,27)24(19-10-6-5-9-18(19)21)16-20(25)23-13-11-22(12-14-23)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3

InChI 键

NFHRMICEBFKJKZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3Cl

规范 SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。